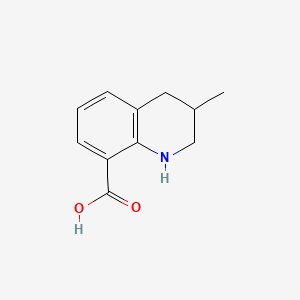

3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylicacid

Description

3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound featuring a tetrahydroquinoline scaffold with a methyl substituent at the 3-position and a carboxylic acid group at the 8-position. For example, its sulfonic acid analog (3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid) is a key intermediate in the synthesis of argipidine, a thrombin inhibitor .

The compound’s physicochemical properties, such as its molecular weight (227.28 g/mol for the sulfonic acid analog) and chiral center (3S-configuration in the sulfonic acid derivative), influence its interactions with biological targets .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) |

InChI Key |

GDGYXUWXTQKMIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)C(=O)O)NC1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Synthesis via Oxidation of 3,8-Dimethylquinoline

One of the most documented and industrially relevant methods for preparing 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves a two-step process starting from o-toluidine and methacrolein to form 3,8-dimethylquinoline, followed by oxidation to the target acid.

Process Overview:

Step 1: Formation of 3,8-Dimethylquinoline

- React o-toluidine or its derivatives with methacrolein in 70-90% sulfuric acid.

- The reaction is catalyzed by iodine or iodine compounds.

- The process yields 3,8-dimethylquinoline, with polymethacrylates as by-products (5-10% by weight).

- Purity of starting materials is crucial to minimize by-products and foaming in subsequent steps.

Step 2: Oxidation to 3-Methylquinoline-8-carboxylic Acid

- Oxidize 3,8-dimethylquinoline with nitric acid in sulfuric acid solution.

- Vanadium ions are used as catalysts to enhance oxidation.

- The reaction temperature is carefully controlled between 70°C and 130°C to optimize yield and reduce foaming.

- The reaction mixture is concentrated by distillation before oxidation.

- Oxidation is typically performed with 1.2 to 3.0 mol of nitric acid per mol of starting compound, preferably 1.3 to 2 mol.

- Air is introduced during oxidation to assist the process.

- The final product is isolated after standard work-up procedures.

This process is adaptable to substituted o-toluidines, allowing the synthesis of various substituted 3-methylquinoline-8-carboxylic acids. The methodology is industrially scalable and has been patented (EP0417543A2).

Hydrogenation of 3-Methylquinoline Followed by Carboxylation

Another synthetic route involves the hydrogenation of 3-methylquinoline to produce 3-methyl-1,2,3,4-tetrahydroquinoline, followed by carboxylation at the 8th position.

-

- Employ a palladium catalyst under high hydrogen pressure.

- The process reduces the quinoline ring to the tetrahydroquinoline form.

-

- Introduce the carboxyl group at the 8th position through appropriate carboxylation reactions.

- This may involve directed lithiation or other electrophilic substitution techniques.

This method is less detailed in literature but is a recognized approach for synthesizing the target compound, especially when starting from 3-methylquinoline.

Comparative Data Table of Preparation Methods

Notes on Reaction Mechanisms and Challenges

- The oxidation step in the first method is sensitive to temperature and by-product formation; polymethacrylates formed during annulation can cause foaming and reduce yield.

- Careful control of reaction temperature (70-130°C) and slow heating helps decompose by-products before oxidation.

- The presence of vanadium ions catalyzes the oxidation of methyl groups to carboxylic acids effectively.

- In hydrogenation, maintaining catalyst activity and preventing over-reduction or side reactions is critical.

- Enzymatic methods offer stereoselectivity but require substrate compatibility and enzyme availability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties.

Scientific Research Applications

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 8-Position

The 8-position substituent significantly impacts chemical reactivity and biological activity.

Key Observations :

- Carboxylic Acid vs. Sulfonic Acid : The sulfonic acid analog (227.28 g/mol) exhibits stronger acidity and hydrogen-bonding capacity compared to the carboxylic acid derivative, enhancing its binding to serine proteases like thrombin .

- Trifluoromethyl Group : The -CF₃ group introduces steric bulk and electron-withdrawing effects, which may modulate target selectivity .

Substituent Variations at Other Positions

Methyl Group Positional Isomers

Key Observations :

- 3-Methyl vs. 5-Methyl : The 3-methyl isomer’s chiral center is critical for enantioselective interactions in biological systems, whereas the 5-methyl isomer’s bioactivity remains underexplored .

- 6-Methyl Derivative : Lacks the 8-carboxylic acid group, limiting its use in targeted therapies but finding utility in material science .

Functional Group Modifications

Key Observations :

- Ester Derivatives : Serve as prodrugs, mitigating the carboxylic acid’s polarity to enhance cellular uptake .

Biological Activity

3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Biological Activities

Research indicates that 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been evaluated alongside other quinoline derivatives for its effectiveness against gram-negative bacteria and Staphylococcus aureus .

- Anticancer Potential : There is growing evidence suggesting that this compound may inhibit cancer cell proliferation. Its mechanism involves interaction with specific cellular targets that modulate signaling pathways related to cell growth and apoptosis .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in microglial cells .

The biological effects of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be attributed to its ability to bind to various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways associated with disease progression. For example, it may affect cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation .

- Receptor Modulation : It interacts with receptors that play crucial roles in cellular signaling. This interaction can lead to altered expression of genes involved in cell survival and proliferation.

Study on Antimicrobial Activity

In a comparative study of various quinoline derivatives, 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid was found to exhibit significant antimicrobial activity. It was particularly effective against strains resistant to conventional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Research on Anti-cancer Properties

Another study focused on the anticancer effects of this compound revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The findings suggest that further exploration could lead to the development of novel anticancer therapies based on this compound .

Comparative Analysis with Similar Compounds

A comparison with other related compounds highlights the unique properties of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Antimicrobial | Basic structure without additional methyl group |

| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | Limited anticancer activity | Lacks carboxylic acid functionality |

The unique substitution pattern of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of this compound can be inferred from analogous tetrahydroquinoline derivatives. A common approach involves cyclization of 8-amino-7-substituted precursors using polyphosphoric acid (PPA) as a catalyst, as demonstrated in the synthesis of substituted tetrahydroquinolinecarboxylic acids . For example, thermal lactamization under PPA catalysis at 80–120°C for 4–12 hours yields structurally similar compounds. Key factors affecting yield include:

- Precursor purity : Ensure nitro or amino intermediates (e.g., 8-nitro-1,4-dihydroquinoline) are free of reducing agents to avoid side reactions.

- Temperature control : Excessive heat may lead to decarboxylation or ring-opening.

- Solvent choice : Polar aprotic solvents like DMF enhance reaction homogeneity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 13C NMR : Assign peaks based on analogous compounds. For instance, the methyl group at position 3 typically resonates at δ 20–25 ppm, while the carboxylic acid carbon appears at δ 170–175 ppm .

- Mass spectrometry (MS) : Expect a molecular ion peak at m/z ~205 (C11H13NO2) with fragmentation patterns showing loss of CO2 (44 amu) from the carboxylic acid group.

- IR spectroscopy : Confirm the presence of carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer : Discrepancies often arise from variations in substituents (e.g., methyl vs. ethyl groups) or measurement protocols. To address this:

- Controlled comparative studies : Compare solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., chloroform) with structurally related compounds like 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (solubility: ~2.5 mg/mL in DMSO) .

- Stability assays : Perform accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) to identify decomposition pathways (e.g., decarboxylation at acidic pH) .

Q. How should researchers design experiments to determine the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2), given the anti-inflammatory activity of ethyl-substituted analogs .

- In vitro assays :

- Enzyme inhibition : Test IC50 against COX-2 or microbial DNA gyrase at concentrations of 1–100 µM.

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .

Q. What computational methods predict pharmacokinetic properties and target interactions?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate blood-brain barrier permeability.

- QSAR modeling : Correlate the methyl group’s steric effects with activity using descriptors like polar surface area (PSA ~50 Ų) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.